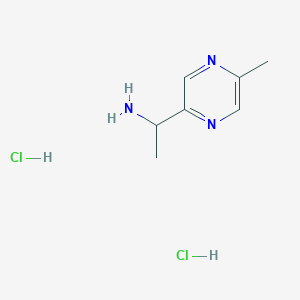

1-(5-methylpyrazin-2-yl)ethan-1-amine dihydrochloride

Description

1-(5-Methylpyrazin-2-yl)ethan-1-amine dihydrochloride is a dihydrochloride salt of a pyrazine-derived primary amine. The compound features a 5-methylpyrazin-2-yl moiety linked to an ethylamine backbone, with two hydrochloride counterions enhancing its solubility and stability. Pyrazine derivatives are widely explored in medicinal chemistry due to their role as bioisosteres for aromatic rings and their ability to modulate pharmacokinetic properties.

Properties

IUPAC Name |

1-(5-methylpyrazin-2-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c1-5-3-10-7(4-9-5)6(2)8;;/h3-4,6H,8H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHMNXCGBGHZBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(C)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-methylpyrazin-2-yl)ethan-1-amine dihydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 5-methylpyrazine, which is commercially available or can be synthesized from pyrazine through methylation.

Alkylation: The 5-methylpyrazine undergoes alkylation with ethylamine to form 1-(5-methylpyrazin-2-yl)ethan-1-amine.

Formation of Dihydrochloride Salt: The amine is then treated with hydrochloric acid to form the dihydrochloride salt, resulting in this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methylpyrazin-2-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

1-(5-Methylpyrazin-2-yl)ethan-1-amine dihydrochloride has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(5-methylpyrazin-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular features of 1-(5-methylpyrazin-2-yl)ethan-1-amine dihydrochloride and related compounds:

Key Observations :

- Heterocycle Diversity : The target compound’s pyrazine core distinguishes it from pyridine, pyrimidine, or pyrrolidine-based analogs. Pyrazines exhibit distinct electronic properties (e.g., electron-deficient aromatic systems) that influence binding interactions in biological targets.

- Substituent Effects : The 5-methyl group on pyrazine may enhance lipophilicity compared to halogenated (e.g., 3-fluoro in ) or alkylated (e.g., 2-propyl in ) derivatives.

- Molecular Weight Trends : Dihydrochloride salts of similar amines range from ~192–230 g/mol, with variations driven by heterocycle size and substituents.

Biological Activity

1-(5-Methylpyrazin-2-yl)ethan-1-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₇H₁₂Cl₂N₃. The compound features a pyrazine ring with a methyl substitution at the 5-position and an ethanamine moiety. Its unique structure contributes to its diverse biological activities.

Biological Activities

Research indicates that this compound exhibits various biological activities , including:

- Antimicrobial Properties : Studies have shown that this compound demonstrates significant antimicrobial activity against a range of pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

- Anticancer Effects : Preliminary findings suggest that the compound may possess anticancer properties. In vitro studies have indicated that it can inhibit the proliferation of certain cancer cell lines, although further investigations are needed to elucidate its mechanisms of action.

The mechanisms through which this compound exerts its biological effects involve interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions and apoptosis in cancer cells.

- Receptor Modulation : It has been suggested that the compound could modulate receptor activity, influencing various signaling pathways critical for cell survival and proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

| Study | Focus | Key Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Showed effective inhibition against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL respectively. |

| Study B | Anticancer Activity | Demonstrated a dose-dependent reduction in cell viability in MCF-7 breast cancer cells with an IC50 value of 25 µM. |

| Study C | Mechanistic Insights | Identified potential targets including topoisomerases and kinases, suggesting pathways involved in apoptosis and cell cycle arrest. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.